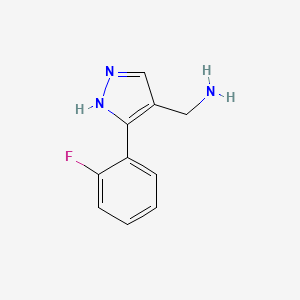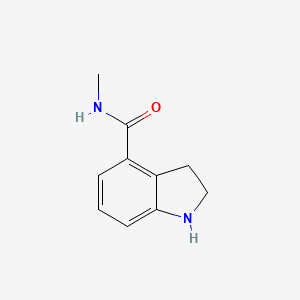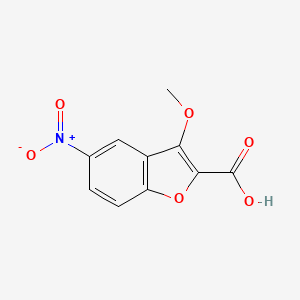
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an imidazole ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to form the imidazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the imidazole or piperidine ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives .
科学的研究の応用
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine include:
- 4-(4-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-1-yl)piperidine
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)cyclohexane
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)benzene .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H15Cl2N3 |
|---|---|
分子量 |
296.2 g/mol |
IUPAC名 |
4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2 |
InChIキー |
GXKSONQXHYIVGQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)




![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)


![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)



